molecular formula C17H35NO2 B12806146 (1-Carboxylatotridecyl)trimethylammonium CAS No. 686-83-9

(1-Carboxylatotridecyl)trimethylammonium

Cat. No.: B12806146
CAS No.: 686-83-9
M. Wt: 285.5 g/mol
InChI Key: LVBSECZFJBGOCR-UHFFFAOYSA-N
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Description

(1-Carboxylatotridecyl)trimethylammonium is a quaternary ammonium compound characterized by a tridecyl hydrocarbon chain, a terminal carboxylate group, and a trimethylammonium cationic head. These compounds are widely studied for their physicochemical behavior, biological activity, and industrial applications, particularly in pharmaceuticals and antimicrobial formulations .

Properties

CAS No.

686-83-9

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

2-(trimethylazaniumyl)tetradecanoate

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(19)20)18(2,3)4/h16H,5-15H2,1-4H3

InChI Key

LVBSECZFJBGOCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)[O-])[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Carboxylatotridecyl)trimethylammonium can be synthesized through the oxidation of tridecylamine. The common synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of (1-Carboxylatotridecyl)trimethylammonium typically involves large-scale oxidation reactions followed by quaternization. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in well-ventilated reactors to avoid the accumulation of hazardous fumes .

Chemical Reactions Analysis

Types of Reactions

(1-Carboxylatotridecyl)trimethylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Carboxylatotridecyl)trimethylammonium has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.

    Biology: Employed in cell culture media to improve cell adhesion and growth.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of personal care products, detergents, and lubricants.

Mechanism of Action

The mechanism of action of (1-Carboxylatotridecyl)trimethylammonium involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Alkyl Chain Length and Substituent Effects

  • (1-Carboxylatotridecyl)trimethylammonium vs. Cetyltrimethylammonium Chloride (CTAC) :

    • CTAC (C₁₆ alkyl chain) lacks a carboxylate group but shares a trimethylammonium head. The longer alkyl chain in CTAC enhances its surfactant properties, while the carboxylate in the target compound may improve solubility and biocompatibility .
    • Biological Impact : Longer alkyl chains (e.g., CTAC) correlate with stronger membrane disruption in antimicrobial applications, whereas carboxylate groups (as in the target compound) may reduce cytotoxicity .
  • Triethylammonium vs. Trimethylammonium Derivatives: Replacing trimethylammonium with triethylammonium (e.g., in acetylcholine analogues) reduces receptor activation due to steric hindrance from bulkier ethyl groups. This highlights the sensitivity of biological activity to minor structural changes .

Functional Group Modifications

  • Vancomycin Derivatives :
    • C-terminus trimethylammonium-modified vancomycin (e.g., C1-CBP-vancomycin) exhibits enhanced antimicrobial activity and membrane permeability compared to N-terminus analogues. This underscores the importance of modification site on mechanism of action (MOA) .

Physicochemical Properties

Compound Key Features Solubility & Stability Reference
(1-Carboxylatotridecyl)trimethylammonium Carboxylate enhances hydrophilicity Likely high water solubility Inferred
Triethylammonium iodide Bulkier cationic head Lower receptor affinity vs. trimethylammonium
[10-(tert-butylperoxy)decyl]trimethylammonium bromide Peroxide group adds oxidative activity Moderate stability, used in antimicrobials
Tetrabutylammonium tribromide Larger cationic head (C₄ chains) Low solubility in polar solvents
  • Reaction Kinetics : Trimethylammonium triflate precursors (e.g., in fluorobenzaldehyde synthesis) exhibit faster reaction rates compared to nitro precursors, attributed to their superior leaving-group properties .

Antimicrobial Activity

  • Vancomycin Analogues :
    • C-terminus trimethylammonium modifications in vancomycin introduce a membrane-permeabilizing MOA, improving potency against resistant strains (e.g., VanA VRE). N-terminus modifications lack this effect, emphasizing site-specificity .
  • Water-Soluble Peroxides :
    • Trimethylammonium-modified peroxides (e.g., compound 2 in ) show enhanced antimicrobial efficacy due to combined oxidative and surfactant actions .

Receptor Interactions

  • Muscarinic/Nicotinic Receptors: Trimethylammonium compounds (e.g., acetylcholine analogues) activate receptors more effectively than triethylammonium derivatives. Substituents like hydroxyl or amino groups further modulate activity by altering water structure near receptors .

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